
Application Notes and Protocols for Assessing
the Cytotoxicity of TRITEC Silver Dressings

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tritec

Cat. No.: B13403555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Silver-based wound dressings are extensively utilized in clinical settings for their broad-

spectrum antimicrobial properties, which are primarily attributed to the release of silver ions

(Ag+).[1] These dressings are instrumental in managing and preventing wound infections,

particularly in chronic wounds and burns. TRITEC™ Silver dressings are designed to provide

an antimicrobial barrier and manage wound exudate.[2] However, the cytotoxic potential of

silver ions on host cells, such as keratinocytes and fibroblasts, which are crucial for the wound

healing process, necessitates a thorough evaluation of their biocompatibility.[3]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of

TRITEC Silver dressings, adhering to the principles outlined in the ISO 10993-5 standard for

the biological evaluation of medical devices.[4][5] The described methodologies, including the

MTT and LDH assays, offer a quantitative and qualitative assessment of cell viability and

membrane integrity upon exposure to dressing extracts. Furthermore, this document elucidates

the key signaling pathways implicated in silver nanoparticle-induced cytotoxicity to provide a

deeper understanding of the potential mechanisms of action.

Note: As specific cytotoxicity data for TRITEC Silver dressings are not publicly available, the

following protocols and data are based on established methods for evaluating other

commercially available silver-containing dressings. Researchers should adapt these protocols

based on the specific characteristics of the TRITEC Silver dressing.
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Data Presentation
The following table summarizes representative quantitative data from cytotoxicity studies of

various silver-containing wound dressings on different cell lines. This data is intended to

provide a comparative baseline for the evaluation of TRITEC Silver dressings.
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Dressing/Sil
ver Source

Cell Line Assay
Exposure
Time (h)

Key
Findings

Reference

Acticoat™ Keratinocytes MTT 0.5

Relative

viability

dropped to 0-

9.3%

[6]

Aquacel® Ag
HaCaT

Keratinocytes
MTT 24

Significant

toxicity

observed

[7][8]

Silver Nitrate

(AgNO₃)

L929

Fibroblasts
MTT 24, 48

IC50: 3.5

µg/mL
[9]

Silver-based

Dressing

Extract

L929

Fibroblasts
MTT 24, 48

IC50: 3.8

µg/mL
[9]

Various Silver

Dressings
Fibroblasts MTT 48

All tested

silver

products

exhibited

fibroblast

cytotoxicity.

[10]

Actisorb

Silver &

Silvercel

Fibroblasts MTT 48

Showed the

highest viable

fibroblast

activity

among tested

silver

dressings,

but still lower

than the

control.

[10][11]
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Preparation of Dressing Extracts
This protocol is based on the ISO 10993-5 standard for the preparation of extracts from

medical devices.[4]

Materials:

TRITEC Silver dressing

Sterile, sharp scissors or scalpel

Sterile forceps

Sterile culture medium (e.g., DMEM, MEM) with and without serum

Sterile, screw-cap tubes

Incubator (37°C)

Shaker or rocker

Procedure:

Under aseptic conditions, cut the TRITEC Silver dressing into appropriate sizes (e.g., 1 cm x

1 cm).

Place the dressing pieces into sterile tubes.

Add the extraction vehicle (culture medium) at a ratio of surface area to volume as specified

in ISO 10993-12 (e.g., 3 cm²/mL). Both serum-containing and serum-free media should be

used for extraction to assess the influence of proteins on silver leaching.

Securely cap the tubes and incubate at 37°C for a specified duration (e.g., 24, 48, or 72

hours) with gentle agitation.[5][12]

After incubation, aseptically remove the dressing material.

Centrifuge the extract at a low speed (e.g., 500 x g for 10 minutes) to pellet any particulate

matter.
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The supernatant is the dressing extract. It can be used immediately or stored at 4°C for a

short period. For longer storage, freeze at -20°C or below.

Cell Culture
Materials:

Relevant cell line (e.g., Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF), or

L929 mouse fibroblasts)

Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1%

Penicillin-Streptomycin)

96-well tissue culture plates

CO₂ incubator (37°C, 5% CO₂)

Procedure:

Culture the selected cell line according to standard cell culture protocols.

Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

Resuspend the cells in fresh complete culture medium and perform a cell count.

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well)

and incubate for 24 hours to allow for cell attachment.[13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability.[4][13]

Materials:

Prepared dressing extracts (serial dilutions)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11813856/
https://www.jjrlab.com/news/in-vitro-cytotoxicity-test-for-medical-devices.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11813856/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13403555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control media (negative control)

Cytotoxic agent (e.g., 0.1% Triton™ X-100) (positive control)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO) or isopropanol[4]

Microplate reader

Procedure:

After 24 hours of cell seeding, remove the culture medium from the 96-well plates.

Add 100 µL of the serially diluted dressing extracts, negative control medium, and positive

control solution to the respective wells.

Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) in a CO₂

incubator.

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at

37°C, allowing for the formation of formazan crystals.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the negative control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay for
Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon

cell membrane damage.
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Materials:

Prepared dressing extracts (serial dilutions)

Control media (spontaneous LDH release)

Lysis buffer (e.g., 1% Triton™ X-100) (maximum LDH release)

Commercially available LDH cytotoxicity assay kit

Microplate reader

Procedure:

Prepare the 96-well plates with cells and expose them to dressing extracts, a negative

control, and a positive control as described in the MTT assay protocol.

Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated cells

45 minutes before the end of the incubation period.

At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

Add the LDH assay reaction mixture according to the manufacturer's instructions.

Incubate the plate at room temperature for up to 30 minutes, protected from light.

Add the stop solution provided in the kit.

Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a

microplate reader.

Calculate the percentage of cytotoxicity based on the absorbance values of the experimental

wells relative to the spontaneous and maximum LDH release controls.

Mandatory Visualization
Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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